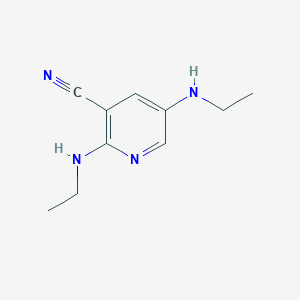

2,5-Bis(ethylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1346809-31-1 |

|---|---|

Molecular Formula |

C10H14N4 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

2,5-bis(ethylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H14N4/c1-3-12-9-5-8(6-11)10(13-4-2)14-7-9/h5,7,12H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

RXOAURZFCHKFDN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(N=C1)NCC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Bis Ethylamino Nicotinonitrile

Direct Synthesis Approaches to 2,5-Bis(ethylamino)nicotinonitrile

Direct approaches focus on introducing the ethylamino groups onto a pre-existing nicotinonitrile or a closely related pyridine (B92270) core. These methods typically involve condensation or substitution reactions.

Condensation reactions provide a pathway to form C-N bonds by reacting an amine with a suitable carbonyl-containing precursor or an activated ring system. In the context of nicotinonitrile synthesis, this could involve the reaction of ethylamine with a pyridine derivative containing leaving groups or functionalities that are susceptible to nucleophilic attack. For instance, a hypothetical route could involve the condensation of ethylamine with a di-halogenated or di-hydroxylated nicotinonitrile precursor. The reaction conditions, such as temperature, pressure, and the use of a catalyst, would be critical in driving the reaction to completion and achieving di-substitution.

| Reactant A | Reactant B | Product | Reaction Type |

| Dihalo-nicotinonitrile | Ethylamine | This compound | Nucleophilic Aromatic Substitution |

| Dihydroxy-nicotinonitrile | Ethylamine | This compound | Condensation |

A well-documented strategy for creating 2,5-disubstituted pyridines involves nucleophilic substitution reactions on activated pyridine rings. researchgate.net 5-Nitropyridine-2-sulfonic acid is a versatile precursor for this purpose. amanote.com The sulfonate group at the 2-position is an excellent leaving group, and the electron-withdrawing nitro group at the 5-position activates the ring for nucleophilic attack.

The reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles, including primary and secondary amines, has been investigated. researchgate.net Specifically, treatment with ethylamine can displace the sulfonate group to yield 2-ethylamino-5-nitropyridine. researchgate.net Subsequent chemical modifications would be required to convert the nitro group at the 5-position into the second ethylamino group. This typically involves a two-step process: reduction of the nitro group to an amino group, followed by ethylation. This approach allows for the sequential and controlled introduction of the desired functionalities.

Table 1: Synthesis of 2-Substituted-5-Nitropyridines from 5-Nitropyridine-2-Sulfonic Acid researchgate.net

| Nucleophile | Product | Yield (%) |

| Ethylamine | 2-Ethylamino-5-nitropyridine | 32 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Ammonia | 2-Amino-5-nitropyridine | 92 |

| Methoxide | 2-Methoxy-5-nitropyridine | 95 |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |

General Synthetic Routes to Nicotinonitrile Derivatives Applicable to Bis(ethylamino) Functionalization

These methods involve constructing the core nicotinonitrile ring from simpler, acyclic precursors. Such strategies offer high flexibility in introducing various substituents onto the pyridine ring.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov They are powerful tools for synthesizing complex heterocyclic structures like nicotinonitriles.

A green and efficient approach for synthesizing a wide range of nicotinonitrile derivatives involves a four-component reaction utilizing a nanomagnetic metal-organic framework (MOF) as a catalyst. acs.orgnih.govnih.gov This method typically involves the reaction of an aldehyde, a ketone (such as acetophenone derivatives), malononitrile, and ammonium (B1175870) acetate as the nitrogen source. nih.govnih.gov

A specific catalyst, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been shown to be highly effective. acs.orgnih.gov The advantages of this catalyst include high stability, a large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet. acs.orgnih.gov These reactions are often performed under solvent-free conditions, with short reaction times (40–60 minutes) and excellent yields (68–90%). acs.orgnih.govnih.gov By selecting appropriate aldehyde and ketone precursors, this method can be adapted to produce nicotinonitriles with substitution patterns amenable to further functionalization to this compound.

Table 2: Examples of Four-Component Synthesis of Nicotinonitrile Derivatives acs.org

| Aldehyde | Ketone | Product Yield (%) | Reaction Time (min) |

| 4-Chlorobenzaldehyde | Acetophenone | 90 | 40 |

| 4-Nitrobenzaldehyde | Acetophenone | 88 | 45 |

| Benzaldehyde | 4-Methylacetophenone | 85 | 50 |

| 4-Hydroxybenzaldehyde | Acetophenone | 82 | 60 |

Vinyl malononitriles are versatile building blocks in organic synthesis. As potent Michael acceptors, they can participate in annulation (ring-forming) reactions to construct various heterocyclic systems, including aminonicotinonitriles. The reaction typically involves the addition of a nucleophile to the vinyl system, followed by cyclization and aromatization.

For example, the reaction of a vinyl malononitrile with an enamino nitrile can lead to the formation of a substituted nicotinonitrile through a condensation-cyclization sequence. thieme-connect.com These strategies provide access to aminonicotinonitriles that can serve as precursors. The amino group can then be further modified or another functional group on the ring can be converted to an ethylamino moiety to achieve the desired 2,5-disubstituted pattern.

Traditional Pyridine Annulation and Functionalization Processes

Traditional methods for synthesizing functionalized pyridines often rely on multi-step sequences involving the construction of the pyridine ring followed by functional group interconversions. researchgate.net These established routes, while sometimes lengthy, provide reliable access to complex substitution patterns.

Synthetic Transformations from Nicotinic Acid and Nicotinamide Precursors

Nicotinic acid and nicotinamide are readily available and serve as versatile starting materials for the synthesis of substituted nicotinonitriles. nih.govnih.gov A common strategy involves the conversion of the carboxylic acid or amide group into the nitrile, alongside the introduction of other functional groups on the pyridine ring that can subsequently be displaced by amines.

A plausible synthetic pathway originating from nicotinic acid would first involve conversion to nicotinamide, followed by dehydration to nicotinonitrile. To introduce substituents at the 2- and 5-positions, a series of reactions including halogenation and nitration could be employed to create suitable leaving groups. For instance, chlorination and subsequent nucleophilic aromatic substitution with ethylamine would yield the desired product. The reactivity of the pyridine ring is heavily influenced by the presence of the electron-withdrawing nitrile group, directing the positions of electrophilic and nucleophilic attack.

Table 1: Proposed Traditional Synthesis from Nicotinic Acid

| Step | Transformation | Typical Reagents | Purpose |

| 1 | Amidation | SOCl₂, NH₄OH | Convert carboxylic acid to amide |

| 2 | Dehydration | P₂O₅, POCl₃ | Convert amide to nitrile |

| 3 | Halogenation/Nitration | Cl₂, SO₂Cl₂, HNO₃/H₂SO₄ | Install leaving groups on the ring |

| 4 | Nucleophilic Substitution | Ethylamine (excess), Heat | Displace leaving groups with ethylamino moieties |

Derivatization of Pre-functionalized Nicotinonitriles (e.g., from 2,6-dioxonicotinonitrile)

Starting with a pre-functionalized pyridine core, such as a 2,6-dioxonicotinonitrile derivative, offers a more direct route to di-substituted products. These precursors can be synthesized through condensation reactions. The oxo groups in these pyridone structures can be readily converted into more reactive leaving groups, such as chlorides, which are then susceptible to nucleophilic displacement.

The synthesis of various fused nicotinonitrile derivatives has been successfully achieved starting from 2,6-dioxonicotinonitrile precursors. A typical sequence involves treating the dioxo compound with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a dichloro-nicotinonitrile intermediate. This activated intermediate can then undergo sequential or simultaneous nucleophilic aromatic substitution with ethylamine to afford this compound. The regioselectivity of the substitution can be controlled by reaction conditions and the inherent electronic properties of the dichlorinated intermediate.

Advanced Catalytic Approaches in Nicotinonitrile Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic methods. These approaches often reduce the number of synthetic steps and improve yields compared to traditional routes.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation and Cyclization Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds. rsc.orgbeilstein-journals.org This methodology is highly effective for coupling amines with aryl halides and has been widely applied in pharmaceutical synthesis. rsc.org

To synthesize this compound, this strategy would typically start with a di-halogenated nicotinonitrile, such as 2,5-dibromo- or 2,5-dichloronicotinonitrile. The dihalide is then reacted with ethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. This method allows for the direct and efficient formation of the two C-N bonds under relatively mild conditions. beilstein-journals.org

Table 2: Typical Components for Palladium-Catalyzed C-N Coupling

| Component | Examples | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |

| Ligand | Xantphos, BINAP, Buchwald-type biarylphosphines | Stabilizes the catalyst and facilitates reductive elimination |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and neutralizes the HX byproduct |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction |

Directed C-H Functionalization for Pyridine Ring Construction and Derivatization

Direct C-H functionalization has emerged as a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus increasing step economy. researchgate.net However, the selective functionalization of pyridine C-H bonds presents significant challenges due to the electron-deficient nature of the ring and the coordinating power of the nitrogen atom. researchgate.netrsc.orgnih.gov

Achieving di-substitution at the C2 and C5 positions via direct C-H amination would likely require a directing group strategy to control regioselectivity. nih.gov For instance, an amide or other coordinating group temporarily installed on the pyridine ring can direct a transition metal catalyst to a specific C-H bond (often at the ortho-position). nih.govbeilstein-journals.org A multi-step sequence could be envisioned where a directing group first facilitates C-H amination at the C2 position. After removal or modification of the directing group, a second C-H functionalization could be attempted at the C5 position. While powerful, developing a direct, one-pot, dual C-H amination at these specific positions remains a formidable synthetic challenge. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comrasayanjournal.co.in These principles can be applied to the synthesis of this compound to create more sustainable manufacturing processes.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dioxane or toluene in catalytic reactions with more environmentally benign alternatives such as ethanol, water, or ionic liquids. mdpi.com

Catalysis: Employing catalytic methods (e.g., palladium-catalyzed C-N coupling or C-H activation) over stoichiometric reagents reduces waste generation. mdpi.com The development of recyclable heterogeneous catalysts further enhances the sustainability of these processes. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.inmdpi.com

Atom Economy: Designing synthetic routes, such as C-H functionalization, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.net

By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. mdpi.com

Table 3: Green Chemistry Strategies for Nicotinonitrile Synthesis

| Green Approach | Conventional Method | Green Alternative | Benefit |

| Solvent Choice | Toluene, Dioxane | Ethanol, Water, Supercritical CO₂ | Reduced toxicity and environmental impact mdpi.com |

| Energy Input | Conventional reflux heating | Microwave irradiation, Ultrasonic-assisted synthesis | Faster reaction rates, lower energy consumption rasayanjournal.co.in |

| Catalyst System | Homogeneous Pd catalysts | Heterogeneous or recyclable catalysts | Easier separation and catalyst reuse researchgate.net |

| Reaction Type | Multi-step synthesis with protecting groups | One-pot reactions, C-H functionalization | Increased atom economy, reduced waste researchgate.netmdpi.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods. In the context of pyridine chemistry, microwave irradiation has been successfully employed for various transformations, including amination reactions. However, a specific protocol detailing the microwave-assisted synthesis of this compound, including precursor selection, reaction time, temperature, and microwave power, is not available in the current body of scientific literature.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions are a cornerstone of green chemistry, minimizing waste and the environmental impact associated with traditional solvent use. These reactions are typically conducted by mixing the reactants, sometimes with a solid-phase catalyst, and heating the mixture. Numerous solvent-free methods have been developed for the synthesis of substituted pyridines, often involving multi-component condensation reactions. While these methodologies underscore the feasibility of synthesizing pyridine derivatives without a solvent, a validated, solvent-free procedure for the synthesis of this compound has not been reported. Research in this area would be necessary to establish the viability, reaction conditions, and yields for such a process.

As the development of sustainable synthetic methods continues to be a priority, it is plausible that microwave-assisted and solvent-free routes to this compound will be explored and reported in the future.

Chemical Reactivity and Transformation Studies of 2,5 Bis Ethylamino Nicotinonitrile

Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2,5-Bis(ethylamino)nicotinonitrile is highly activated towards electrophilic attack due to the presence of two strongly electron-donating ethylamino groups. Conversely, these same groups render the ring less susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Nicotinonitrile Ring

The two ethylamino groups at the C2 and C5 positions are powerful activating groups and direct incoming electrophiles to the ortho and para positions. byjus.com In pyridine, the ring itself is generally electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) more difficult. pearson.com However, the strong activation provided by the two amino groups overcomes this inherent lack of reactivity.

The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, deactivating the adjacent α (C2, C6) and γ (C4) positions. EAS reactions on pyridine itself, when forced, typically occur at the C3 position. youtube.com In the case of this compound, the directing effects of the ethylamino groups dominate. The C2-amino group directs towards the C3 and C5 positions, while the C5-amino group directs towards the C4 and C6 positions. The C3 position is already occupied by the nitrile group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the C5-amino group and meta to the pyridine nitrogen.

Given the high electron density of the ring, reactions must be conducted under carefully controlled conditions to avoid polysubstitution or oxidative side reactions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Product(s) |

| Halogenation | Br₂ in acetic acid | 4-Bromo-2,5-bis(ethylamino)nicotinonitrile and/or 6-Bromo-2,5-bis(ethylamino)nicotinonitrile |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 4-Nitro-2,5-bis(ethylamino)nicotinonitrile and/or 6-Nitro-2,5-bis(ethylamino)nicotinonitrile |

Nucleophilic Aromatic Substitution Reactions on Activated Sites

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.org The pyridine ring is inherently more reactive towards nucleophiles than benzene, especially at the C2, C4, and C6 positions. wikipedia.org

However, the this compound ring is highly electron-rich due to the two electron-donating amino groups. These groups deactivate the ring for SNAr, making such reactions highly unfavorable under standard conditions. masterorganicchemistry.com For a nucleophilic substitution to occur, one of the ethylamino groups or another substituent would need to be converted into a better leaving group, such as a diazonium group, though these are more common in SN1-type aromatic substitutions. wikipedia.org

Transformations Involving the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and cyclization reactions to form fused heterocyclic systems.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid. This two-step process allows for the isolation of the intermediate amide under controlled conditions.

Amidation: Treatment with concentrated sulfuric acid or hydrogen peroxide in a basic solution can selectively convert the nitrile to the corresponding 2,5-bis(ethylamino)nicotinamide.

Hydrolysis: Subsequent heating in aqueous acid or base will complete the hydrolysis to form 2,5-bis(ethylamino)nicotinic acid.

Cyclization Reactions to Form Fused Heterocycles (e.g., Thieno[2,3-b]pyridine, Pyrazolo[3,4-b]pyridine)

The combination of an amino group at the C2 position and a nitrile group at the C3 position makes this compound an excellent precursor for the synthesis of fused pyridine heterocycles.

Thieno[2,3-b]pyridine Synthesis: 2-Aminonicotinonitriles are common starting materials for the Gewald reaction, which constructs a thiophene (B33073) ring fused to the pyridine core. This reaction typically involves condensation with elemental sulfur and an active methylene (B1212753) compound (e.g., a ketone or ester). The reaction of this compound with sulfur and a suitable ketone, such as acetone (B3395972) or cyclohexanone, would be expected to yield a 3-aminothieno[2,3-b]pyridine derivative. Various substituted thieno[2,3-b]pyridines have been synthesized using similar methodologies. nih.govnih.govresearchgate.net

Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of the pyrazolo[3,4-b]pyridine ring system often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com Transformation of this compound into a pyrazolo[3,4-b]pyridine would likely require a multi-step process, potentially starting with a reaction with hydrazine (B178648) to form a pyrazole (B372694) intermediate, which could then undergo intramolecular cyclization or react with other reagents. Syntheses of pyrazolo[3,4-b]pyridines from suitably substituted pyrazoles and pyridines have been widely reported. nih.govresearchgate.netnih.gov

Table 2: Potential Cyclization Reactions

| Target Heterocycle | General Reagents | Expected Intermediate/Product Core |

| Thieno[2,3-b]pyridine | Sulfur, active methylene ketone/ester | 3-Amino-5-(ethylamino)thieno[2,3-b]pyridine derivative |

| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate, followed by cyclization | 5-(Ethylamino)-1H-pyrazolo[3,4-b]pyridine derivative |

Reactivity of the Ethylamino Substituents

The secondary ethylamino groups are nucleophilic and can participate in a range of reactions typical for aromatic amines. byjus.com

Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides in the presence of a base like pyridine. This reaction forms the corresponding N-acetyl or N-benzoyl derivatives. This can be useful for protecting the amino groups or modulating their electronic effect on the ring.

Alkylation: Further alkylation of the secondary amines is possible, though it may be more challenging than with primary amines and could lead to the formation of quaternary ammonium (B1175870) salts.

Reaction with Nitrous Acid: Secondary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and HCl) to form N-nitrosamines.

These transformations on the ethylamino side chains offer another avenue for creating diverse derivatives from the parent molecule.

Table 3: Reactions of the Ethylamino Groups

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride, pyridine | N,N'-diacetyl-2,5-bis(ethylamino)nicotinonitrile |

| Nitrosation | NaNO₂, HCl | N,N'-dinitrosamine derivative |

Alkylation and Acylation Reactions of the Amine Moieties

The presence of two ethylamino groups on the pyridine ring at the C-2 and C-5 positions imparts significant nucleophilic character to this compound. These secondary amine functionalities are expected to readily participate in alkylation and acylation reactions with suitable electrophiles.

While specific studies on the alkylation and acylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted aminopyridines and nicotinonitriles. For instance, research on other 2-aminonicotinonitrile derivatives has demonstrated successful acylation. In one such study, a related 2-aminonicotinonitrile derivative was acylated using aroyl chlorides in the presence of dry pyridine, which acts as a base and catalyst. nih.gov This suggests that the amine groups of this compound would similarly react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acylated products.

The reaction would involve the nucleophilic attack of the nitrogen atom of one or both ethylamino groups on the carbonyl carbon of the acylating agent, leading to the formation of an amide linkage. The reactivity could potentially be selective, with the 2-amino group showing different reactivity from the 5-amino group due to the electronic influence of the nitrile group and the pyridine nitrogen.

Table 1: Representative Acylation of an Analogous 2-Aminonicotinonitrile Derivative nih.gov

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Aroyl chloride | Dry pyridine, 70-80 °C, 3 days | Corresponding N-aroyl-2-aminonicotinonitrile derivative |

| 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 4-methylbenzenesulphonyl chloride | Dry pyridine, 70-80 °C, 3 days | Corresponding N-sulfonylated-2-aminonicotinonitrile derivative |

This data is based on analogous compounds and is presented to illustrate the expected reactivity.

Alkylation reactions, using alkyl halides for example, would proceed via a similar nucleophilic substitution mechanism (SN2), resulting in the formation of tertiary amines. The degree of alkylation (mono- vs. di-alkylation on the same nitrogen) would depend on the reaction conditions and the stoichiometry of the reagents.

Oxidative Transformations of the Alkylamino Groups

The alkylamino groups of this compound are susceptible to oxidative transformations, although specific studies on this compound are not detailed in the available research. Generally, the oxidation of amino groups attached to aromatic rings can lead to a variety of products depending on the oxidant used and the reaction conditions.

Potential oxidative pathways could include:

Oxidation to Nitroso or Nitro compounds: Strong oxidizing agents can convert the amino groups to nitroso (-NO) and subsequently to nitro (-NO₂) groups.

Oxidative Coupling: In the presence of certain oxidants, oxidative coupling reactions could occur, leading to the formation of dimeric azo (-N=N-) or hydrazo (-NH-NH-) linked structures.

Oxidation of the Ethyl Group: The ethyl chains themselves could be subject to oxidation, potentially at the benzylic-like position, leading to hydroxylated or carbonylated products, though this is generally less favorable than oxidation at the nitrogen.

The specific outcomes of such reactions would be highly dependent on the choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids, potassium permanganate) and careful control of the reaction parameters to avoid undesired side reactions or degradation of the pyridine ring.

Photochemical Reaction Pathways of Nicotinonitrile Analogs

Photochemical transformations provide a powerful method for synthesizing unique molecular structures that may not be accessible through conventional thermal reactions. nih.gov The input of energy from light promotes a molecule to an electronically excited state, drastically altering its reactivity and enabling novel reaction pathways. nih.gov

For nicotinonitrile analogs, several photochemical reaction pathways are conceivable. The extended π-system of the pyridine ring, coupled with the electronic effects of the amino and nitrile substituents, makes it a candidate for various light-induced transformations. While specific photochemical studies on this compound are not reported, research on related aromatic and heterocyclic systems suggests potential pathways.

One important class of photochemical reactions is cycloaddition. For instance, [2+2] photocycloadditions are known to occur when alkenes are irradiated, and similar reactivity could be anticipated for the pyridine ring of nicotinonitrile analogs under certain conditions. nih.gov Another potential pathway is photochemical interconversion between tautomers. For example, some aminopyridine derivatives can exhibit photochromism through tautomerization between amine and imine forms upon irradiation. researchgate.net The efficiency and outcome of these photochemical reactions are influenced by factors such as the wavelength of light used, the solvent, and the presence of photosensitizers.

Advanced Functionalization Approaches for 2,5 Bis Ethylamino Nicotinonitrile Derivatives

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild and selective methods for forming new chemical bonds. mdpi.com For derivatives of 2,5-Bis(ethylamino)nicotinonitrile, palladium-based catalytic systems are particularly prominent, enabling a range of transformations from direct C-H bond activation to versatile cross-coupling reactions. nih.gov

Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of substrates. rsc.org In the context of the this compound core, the two ethylamino groups can act as directing groups, guiding the catalyst to specific C-H bonds on the pyridine (B92270) ring. Palladium-catalyzed, ligand-directed C-H activation typically proceeds through the formation of a cyclopalladated intermediate. nih.gov This process involves the coordination of the palladium(II) catalyst to the nitrogen atom of one of the ethylamino groups, followed by the cleavage of a nearby C-H bond to form a stable five- or six-membered palladacycle.

This chelate-assisted activation enhances the reactivity of the specific C-H bond and controls the site of subsequent functionalization. rsc.org For the 2,5-disubstituted pyridine ring, C-H activation is most likely to occur at the C4 or C6 positions, which are ortho to the directing amino groups. The resulting palladacycle can then react with various coupling partners. For instance, palladium-catalyzed C-H arylation and olefination have been successfully applied to 2-aminopyrimidine (B69317) cores, which are structurally analogous to the target compound. rsc.org These transformations can proceed through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, depending on the specific reaction conditions and coupling partners employed. nih.govrsc.org

Table 1: Potential C-H Functionalization Reactions on this compound

| Reaction Type | Potential Site | Typical Catalyst/Reagents | Proposed Mechanism | Reference Principle |

|---|---|---|---|---|

| Arylation | C4 or C6 | Pd(OAc)₂, Aryl Halide, Oxidant (e.g., Ag₂CO₃) | Chelate-assisted C-H activation followed by reaction with the aryl halide. | nih.gov, rsc.org |

| Alkenylation | C4 or C6 | Pd(OAc)₂, Alkene, Oxidant | Chelate-assisted C-H activation followed by insertion of the alkene. | pkusz.edu.cn |

| Acylation | C2 | Pd(OAc)₂, CO, Alcohol | Carbonylative C-H functionalization. | epa.gov |

Cross-coupling reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium. acsgcipr.org To apply these methods to this compound, a halogenated precursor (e.g., bromo- or iodo- at the C4 or C6 position) is required.

Arylation: The Suzuki-Miyaura coupling is a premier method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for the complex scaffold of this compound derivatives. libretexts.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the arylated product. libretexts.org

Vinylation and Alkylation: The Sonogashira coupling allows for the formation of C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes under mild conditions. nih.govnih.gov Subsequent hydrogenation of the alkyne product can provide access to vinylated and alkylated derivatives. The reactivity order of halides (I > Br > Cl) can be exploited for selective functionalization. wikipedia.org

The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org While the parent compound is already aminated, this methodology could be employed to introduce further diverse amino substituents if a suitable halogenated precursor is used.

Table 2: Overview of Cross-Coupling Reactions for Functionalizing a Halogenated this compound Precursor

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalytic System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl) | Arylboronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | libretexts.org, youtube.com |

| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | organic-chemistry.org, libretexts.org |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu) | wikipedia.org, organic-chemistry.org |

Organometallic Reagent-Mediated Functionalization (e.g., Magnesium and Zinc Reagents)

Organometallic reagents of magnesium (Grignard reagents) and zinc are powerful nucleophiles used for forming new carbon-carbon bonds. nih.gov A key advantage of using organozinc reagents is their higher functional group tolerance compared to the more reactive organolithium or Grignard reagents. researchgate.net The presence of the nitrile group in this compound makes organozinc compounds particularly suitable for its derivatization. nih.gov

The preparation of these organometallic derivatives typically starts from a halogenated nicotinonitrile precursor. The halogen-metal exchange is an efficient method for this transformation. For instance, treating an iodo- or bromo-substituted derivative with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can generate the corresponding functionalized Grignard reagent. nih.govrsc.org This "turbo-Grignard" reagent can then be used directly or transmetalated with a zinc salt like ZnCl₂ to form the more tolerant organozinc reagent. nih.govbeilstein-journals.org

Once formed, these organometallic intermediates can react with a wide array of electrophiles to introduce new functional groups onto the pyridine ring. nih.gov For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with acyl chlorides produces ketones.

Table 3: Functionalization via Organomagnesium and Organozinc Reagents

| Organometallic Reagent | Preparation Method | Example Electrophile | Product Type | Reference Principle |

|---|---|---|---|---|

| Arylmagnesium Halide (Grignard) | Iodine/Bromine-Magnesium Exchange (e.g., with iPrMgCl·LiCl) | Aldehyde (R-CHO) | Secondary Alcohol | nih.gov, rsc.org |

| Arylmagnesium Halide (Grignard) | Iodine/Bromine-Magnesium Exchange | CO₂ | Carboxylic Acid | academie-sciences.fr |

| Aryl-Zinc Halide | Transmetalation from Grignard reagent with ZnCl₂ | Acyl Chloride (R-COCl) | Ketone | beilstein-journals.org, researchgate.net |

| Aryl-Zinc Halide | Direct insertion of activated Zinc to Aryl Halide | Allyl Bromide | Allylated Arene | nih.gov |

Regioselective and Stereoselective Functionalization Techniques

Achieving high levels of selectivity is a paramount goal in the synthesis of complex molecules. For derivatives of this compound, both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of new functional groups must be controlled.

Regioselectivity is primarily governed by the chosen synthetic method.

C-H Functionalization: Regioselectivity is directed by the inherent properties of the substrate. The amino groups at the C2 and C5 positions are expected to direct metallation to the C4 and C6 positions, offering a route to functionalize these specific sites without prior halogenation.

Cross-Coupling and Organometallic Methods: In these approaches, regioselectivity is predetermined by the position of the halogen atom on the starting material. This allows for the targeted functionalization of any position on the ring that can be selectively halogenated.

Stereoselectivity becomes critical when the functionalization process creates a new stereocenter or introduces elements of chirality, such as axial chirality in sterically hindered biaryl compounds (atropisomers). researchgate.net The synthesis of such molecules often requires specialized techniques. For example, in transition metal-catalyzed reactions, the use of chiral ligands coordinated to the metal center can induce asymmetry and favor the formation of one enantiomer or diastereomer over another. While specific stereoselective functionalizations of this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable. The development of stereoselective methods for this scaffold could lead to novel chiral building blocks for various applications. researchgate.net

Spectroscopic and Structural Elucidation in 2,5 Bis Ethylamino Nicotinonitrile Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

There is no publicly available data on the ¹H or ¹³C NMR spectra for 2,5-Bis(ethylamino)nicotinonitrile. Furthermore, no 2D NMR studies such as COSY, HMBC, or HSQC, which are crucial for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule, have been reported.

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Detailed Infrared (IR) and Raman spectroscopic data for this compound are absent from the scientific literature. These techniques are vital for identifying the presence of key functional groups, such as the nitrile (C≡N) and the amino (N-H) groups, and for providing insights into the molecule's vibrational modes.

Mass Spectrometry for Molecular Confirmation and Elucidation of Fragmentation Pathways

No mass spectrometry data for this compound could be located. Mass spectrometry is essential for confirming the molecular weight of the compound and for studying its fragmentation patterns, which can provide valuable structural information.

X-ray Crystallography for High-Resolution Solid-State Structure Determination

A search for single-crystal X-ray diffraction data yielded no results. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Investigations of 2,5 Bis Ethylamino Nicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)

Quantum chemical calculations are foundational to modern chemical research, allowing for the determination of molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org

A typical DFT study on 2,5-Bis(ethylamino)nicotinonitrile would begin by optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. Following this, various properties would be calculated.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgiupac.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. ucsb.edulibretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a DFT calculation would reveal the energies of these orbitals and their spatial distribution. The analysis would likely show the HOMO localized around the electron-rich amino groups and the pyridine (B92270) ring, while the LUMO might be concentrated on the electron-withdrawing nitrile group and the pyridine ring.

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyridine Derivative (Note: This data is for a different pyridine compound and serves only as an example of what would be calculated. Specific data for this compound is not available.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. frontiersin.orgnih.gov These are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's response to chemical reactions. nih.gov

Local Descriptors , such as the Fukui function, pinpoint which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are hypothetical examples to illustrate the concept.)

| Descriptor | Formula | Definition |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

DFT calculations are highly effective at predicting various spectroscopic properties. nih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds (e.g., C≡N stretch, N-H stretch, C=C/C=N ring vibrations).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that correspond to the absorption of UV-visible light, helping to interpret the observed color and electronic structure of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), which can then be converted into predicted NMR chemical shifts. researchgate.net

For this compound, these predicted spectra could be compared to experimentally measured spectra to validate the accuracy of the computational model and confirm the molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. wikipedia.orgnih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is invaluable for understanding reaction outcomes, optimizing reaction conditions, and predicting regioselectivity.

A computational study could, for example, model the mechanism of cyclization or substitution reactions involving the amino or nitrile groups of this compound. Such a study would calculate the energies of all proposed intermediates and transition states, revealing the most energetically favorable reaction pathway.

Structure-Property Relationship (SPR) Studies via Computational Methods

Structure-Property Relationship (SPR) studies aim to establish a clear link between a molecule's chemical structure and its observed properties, such as biological activity or material characteristics. nih.govnih.govresearchgate.net Computational methods are central to modern SPR.

For this compound and its analogues, computational SPR studies could involve:

Calculating a range of electronic and structural descriptors (e.g., dipole moment, polarizability, molecular shape).

Correlating these descriptors with an observed property (e.g., the inhibition constant against a particular enzyme).

Building a predictive model (QSAR - Quantitative Structure-Activity Relationship) that can estimate the properties of new, unsynthesized derivatives.

Such studies are crucial in fields like drug discovery and materials science for designing new molecules with enhanced or targeted properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model how a molecule moves and changes shape over time. mdpi.comnih.gov MD simulations solve classical equations of motion for every atom in the system, providing a "movie" of the molecule's behavior in a simulated environment (e.g., in water or a lipid membrane). nih.govnih.gov

For this compound, an MD simulation would be used to:

Explore Conformational Space: Identify the different stable shapes (conformers) the molecule can adopt, particularly concerning the rotation of the ethylamino side chains.

Analyze Flexibility: Determine which parts of the molecule are rigid and which are flexible.

Study Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules or a biological target like a protein binding site. This can reveal key hydrogen bonds or hydrophobic interactions. mdpi.com

The results would provide a dynamic picture of the molecule's structure that complements the static view from quantum chemical calculations.

Advanced Applications and Materials Science Research Involving 2,5 Bis Ethylamino Nicotinonitrile

Role as Versatile Synthons and Building Blocks in Organic Synthesis

2,5-Bis(ethylamino)nicotinonitrile serves as a valuable synthon, or building block, in the creation of more complex molecules. bldpharm.com Its structure, featuring a pyridine (B92270) ring, a nitrile group, and two ethylamino side chains, provides multiple reactive sites for a variety of chemical transformations. This makes it an important intermediate in the synthesis of diverse heterocyclic compounds. bldpharm.comgoogle.com

The nitrile group, in particular, is a versatile functional group that can participate in numerous reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net This reactivity is fundamental to its role in constructing larger, more intricate molecular frameworks. The presence of amino groups further enhances its utility, allowing for a range of derivatization reactions.

Integration into Functional Materials and Advanced Composites

The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced functional materials and composites. bldpharm.com Its aromatic and electron-rich nature can contribute to the bulk properties of a material, potentially enhancing its thermal stability, conductivity, or mechanical strength.

Design and Synthesis of Organic Electronic and Optoelectronic Materials

In the field of organic electronics, molecules with specific electronic characteristics are sought after for applications in devices like LEDs and solar cells. The synthesis of novel materials for optoelectronic devices is an area of active research. rsc.org The molecular structure of this compound, with its conjugated system and donor-acceptor characteristics, suggests its potential as a component in the design of new organic electronic and optoelectronic materials.

Development of Responsive Chromophores and Dyes with Tunable Photophysical Properties

Chromophores are the parts of a molecule responsible for its color. The development of new chromophores with tunable properties is crucial for applications ranging from bio-imaging to data storage. The extended π-system and the presence of electron-donating amino groups in this compound make it a promising scaffold for the design of responsive dyes. By modifying its chemical structure, it may be possible to fine-tune its absorption and emission properties, leading to new materials with tailored optical responses. researchgate.net

Research on Ionic Liquids and Related Material Science Applications

Ionic liquids, which are salts that are liquid at or near room temperature, have gained significant attention for their potential as "designer" solvents and materials. youtube.com The synthesis of ionic liquids often involves the chemical modification of heterocyclic compounds. youtube.comnih.gov The nitrile functionality and the pyridine core of this compound could be utilized in the synthesis of novel ionic liquids with specific properties, opening up new avenues for their application in materials science. nih.gov

Research on Corrosion Inhibition Mechanisms and Surface Interactions

The study of corrosion inhibitors is critical for protecting metals from degradation. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. electrochemsci.org These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. mdpi.com

Research has shown that compounds with similar functional groups to this compound, such as those containing pyridine rings and amino groups, can act as effective corrosion inhibitors. researchgate.net The mechanism of inhibition often involves the interaction of the inhibitor's electron-rich centers with the metal surface. scielo.brscielo.br Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate the performance of these inhibitors. scielo.briaea.orgresearchgate.net The adsorption of these molecules on the metal surface often follows established models like the Langmuir adsorption isotherm. electrochemsci.orgscielo.br

Precursors for Polymeric Materials and Macromolecular Architectures

The development of new polymers with advanced properties is a continuous goal in materials science. nist.gov Monomers derived from renewable resources and those with unique functional groups are of particular interest. nih.govnih.gov this compound, with its multiple reactive sites, has the potential to be used as a monomer or a precursor to monomers for the synthesis of novel polymeric materials. bldpharm.combldpharm.com The resulting polymers could exhibit interesting macromolecular architectures and properties, driven by the rigid and functional nature of the nicotinonitrile core. nist.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 2,5-Bis(ethylamino)nicotinonitrile, and what analytical techniques ensure structural fidelity?

- Answer : The synthesis of nicotinonitrile derivatives often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or alkyl substituents to the pyridine core . For this compound, stepwise functionalization of the pyridine ring with ethylamine groups under controlled pH and temperature is critical. Post-synthesis, purity validation should combine reverse-phase HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Mass spectrometry (ESI-MS or HRMS) is essential for verifying molecular weight accuracy .

Q. How should researchers approach the characterization of this compound's physicochemical properties?

- Answer : Key physicochemical parameters include solubility (tested in DMSO, ethanol, and aqueous buffers), logP (via shake-flask method or computational tools like ChemAxon), and thermal stability (DSC/TGA). Crystallinity can be assessed via X-ray diffraction, while UV-Vis and fluorescence spectroscopy elucidate electronic properties. Computational modeling (DFT) predicts reactivity and orbital interactions, aiding in rational design .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological target pathways of this compound in therapeutic contexts?

- Answer : Target identification involves kinase profiling assays (e.g., radiometric or fluorescence-based kinase screens) and receptor binding studies (SPR or ITC). For example, nicotinonitrile analogs have shown DPP-IV inhibitory activity, suggesting potential anti-hyperglycemic applications . Mechanistic studies should employ siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity. In silico docking (AutoDock Vina, Schrödinger) models ligand-receptor interactions, prioritizing candidates for in vitro validation .

Q. How can inconsistencies in the pharmacological data of this compound be systematically addressed?

- Answer : Discrepancies may arise from assay variability (e.g., cell line differences, IC50 determination methods). To resolve this:

- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).

- Use orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm activity .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity interference) .

Q. What chemical modifications of this compound enhance its bioactivity, and what methodologies assess these changes?

- Answer : Substituent effects can be explored via:

- Electron-withdrawing groups (e.g., fluorine) : Enhance binding affinity by increasing lipophilicity and hydrogen-bonding potential .

- Aminoalkyl side chains : Improve solubility and target engagement (e.g., via salt bridge formation).

- SAR studies : Synthesize analogs with systematic substitutions and test in dose-response assays (e.g., IC50 determination). High-content screening (HCS) or transcriptomics identifies off-target effects and toxicity profiles .

Data Contradiction and Validation

Q. How can researchers validate the hypothesized mechanism of action for this compound when conflicting data exists?

- Answer :

- Orthogonal validation : Combine biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., glucose uptake assays for DPP-IV inhibitors) .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups.

- Biophysical techniques : Use SPR or cryo-EM to visualize ligand-target interactions directly .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.